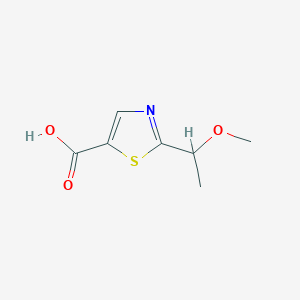

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

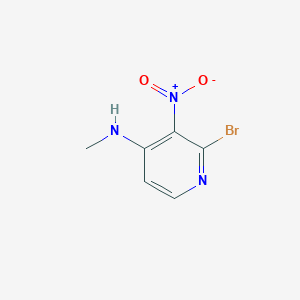

Typically, compounds like “2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid” belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like “2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid” would consist of a thiazole ring attached to a methoxyethyl group at the 2-position and a carboxylic acid group at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure. For instance, its solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, a related derivative, has been synthesized and analyzed for its crystallographic structure, demonstrating different conformations based on the rotational positions of methoxymethyl substituents. This study aids in understanding the structural aspects of similar thiazole compounds (Kennedy et al., 1999).

Biological Distribution

- 2-Acetylthiazole-4-carboxylic acid, closely related to the compound , has been identified in various organisms, including eukaryotes, archaebacteria, and eubacteria. Its widespread presence and structure suggest it could be a previously undescribed coenzyme (White, 1990).

Transformations and Derivatives

- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a compound structurally similar to 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid, has been used to synthesize (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the potential for chemical transformations and the creation of novel derivatives (Žugelj et al., 2009).

Crystallographic Studies

- Studies have been conducted on the crystal structures of thiazole-5-carboxylic acid derivatives, which are relevant to understanding the structural properties and potential applications of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid in materials science and crystallography (Meundaeng et al., 2017).

Synthesis of Derivatives

- Research on the synthesis of various thiazole derivatives, including those related to 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid, highlights the compound's versatility in forming new chemical entities with potential applications in pharmacology and materials science (Kim et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid are currently unknown

Mode of Action

It’s possible that the compound interacts with its targets through a mechanism similar to other thiazole derivatives . Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Biochemical Pathways

Thiazole derivatives are known to interact with multiple biochemical pathways, leading to a variety of downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-4(11-2)6-8-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGPYPCNQMMCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)

![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)